3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyrrolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar structural features but lacking the aminomethyl and methylpropyl groups.
Pyrrolidine-2,5-dione: Another related compound with a different substitution pattern on the pyrrolidinone ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in different applications.
Uniqueness
3-(Aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the aminomethyl and methylpropyl groups enhances its ability to interact with biological targets and increases its potential for therapeutic applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methyl-3-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-10(7-11)4-5-12(3)9(10)13/h8H,4-7,11H2,1-3H3 |
InChI Key |
WGMSXTIFQGRWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCN(C1=O)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.